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AlPCCI

Cat. No.: B1222493
M. Wt: 575 g/mol
InChI Key: LBGCRGLFTKVXDZ-UHFFFAOYSA-M
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Description

Historical Context of Phthalocyanine (B1677752) Chemistry Development

The history of phthalocyanine chemistry dates back to accidental discoveries in the early 20th century. The first known appearance of an unidentified blue by-product, now recognized as metal-free phthalocyanine, was reported in 1907 by Braun and Tcherniac chimia.chwikipedia.orgchemeurope.com. In 1927, Swiss researchers de Diesbach and von der Weid serendipitously synthesized copper phthalocyanine while attempting a different reaction chimia.chwikipedia.orgchemeurope.com. They noted the remarkable stability of these complexes but did not fully characterize them at the time wikipedia.orgchemeurope.com. In the same year, iron phthalocyanine was discovered at Scottish Dyes in Grangemouth, Scotland wikipedia.org. It was not until 1934 that Sir Patrick Linstead characterized the chemical and structural properties of iron phthalocyanine, laying the groundwork for further research into this class of compounds wikipedia.org. Phthalocyanines were introduced as commercially important chromogens in 1934 britannica.com.

Evolution of Metallophthalocyanine Research

Following the structural characterization of phthalocyanines, research expanded to include complexes where a metal ion is coordinated within the central cavity of the phthalocyanine macrocycle, leading to the field of metallophthalocyanine (MPc) chemistry chemeurope.comencyclopedia.pub. The ability of the phthalocyanine macrocycle to coordinate with most elements has led to the synthesis of a wide variety of MPcs chemeurope.com. Early research focused on their properties as stable and durable industrial dyes and pigments encyclopedia.pubmdpi.com. Copper phthalocyanine, for instance, became a widely used blue pigment sci-hub.se. The synthesis methods evolved, including processes based on phthalic anhydride (B1165640) and urea, which were more economically viable for large-scale production chimia.ch.

The rich redox chemistry of MPcs began to be explored more extensively in recent decades encyclopedia.pubmdpi.com. Their structural robustness, which offers protection against degradation compared to some other redox-active metal complexes like metalloporphyrins, makes them attractive for catalytic applications encyclopedia.pubmdpi.com. Research has investigated MPcs as catalysts for various reactions, including the oxidation of organic compounds and the electrochemical reduction of carbon dioxide wikipedia.orgencyclopedia.pubmdpi.commdpi.com. The ability to tune the properties of MPcs through the choice of metal and peripheral substituents has been a key driver in the evolution of this research area wikipedia.orgencyclopedia.pub.

Significance of Aluminum Phthalocyanine Architectures in Contemporary Chemical Science

Aluminum phthalocyanines, including AlPCCI, hold particular significance in contemporary chemical science due to the unique coordination properties of the aluminum(III) ion. Unlike many other metal ions that reside symmetrically within the phthalocyanine ring, the Al(III) ion is typically coordinated in a square pyramidal geometry, with the phthalocyanine acting as a tetradentate ligand and an axial ligand, such as chloride, occupying the fifth position ontosight.ai. This axial ligation capability provides an opportunity to modify the properties of the aluminum phthalocyanine core by introducing different axial ligands austinpublishinggroup.com.

Aluminum phthalocyanines are notable for their photophysical properties, including high absorption in the red spectral region and fluorescence quantum yield nih.gov. These characteristics make them promising candidates for applications in areas such as photodynamic therapy (PDT) ontosight.aiaustinpublishinggroup.comnih.govscielo.brmdpi.com. Their ability to absorb light and generate reactive oxygen species is central to their function as photosensitizers ontosight.aiaustinpublishinggroup.com. Furthermore, aluminum phthalocyanines have been explored for applications in catalysis, sensing, and imaging ontosight.ai. The structural flexibility offered by both peripheral substitution on the phthalocyanine macrocycle and axial ligation to the aluminum center allows for tailoring their properties for specific research needs austinpublishinggroup.com.

Scope and Research Trajectories for Advanced this compound Studies

Advanced research on this compound is focused on leveraging its distinct properties for various applications and further understanding its fundamental behavior. Current research trajectories include:

Spectroscopic Properties and Aggregation: Studies are investigating the spectroscopic properties of this compound in different media and its tendency for self-aggregation, which can impact its photophysical properties and applications scielo.brscienceopen.comresearchgate.net. This compound has a strong tendency to self-aggregate in water-rich environments scielo.brresearchgate.net.

Synthesis and Characterization: Research continues on optimizing the synthesis of this compound and its derivatives, as well as thorough characterization using techniques like FTIR and UV-Visible spectrophotometry chemrj.org. A solvent-free microwave irradiation method has been reported for synthesizing this compound chemrj.org.

Electrochemical Behavior: Understanding the electrochemical reactivity of this compound in various solvents and the effect of different anions is an area of ongoing study, as the electroactive form can vary depending on the medium and axial ligands acs.org.

Applications in Materials Science: this compound is being explored for its potential in developing new functional materials, including in optoelectronics, catalysis, and high-temperature coatings, owing to its thermal stability and semiconducting properties . It is also investigated for use in nanocomposites to enhance material properties .

Photodynamic Applications: While dosage and safety profiles are excluded from this article, it is relevant to note that this compound's photosensitizing capabilities are a major focus of research for potential therapeutic and diagnostic applications ontosight.aiaustinpublishinggroup.comnih.govscielo.brmdpi.com. Studies are exploring its use in nanoparticle formulations to improve delivery and efficacy nih.govmdpi.com.

Interaction with Light Fields: Research is also delving into the interaction of this compound complexes with intense laser fields to understand and potentially control their optical response in liquid phase frontiersin.org.

These research trajectories highlight the continued interest in this compound as a versatile compound with potential applications stemming from its unique chemical structure and photophysical characteristics.

Data Table Placeholder:

PropertyValue(s)Conditions / SolventSource Index
Melting Point>300 °Clit. chemicalbook.com
λmax (UV-Vis Absorption)680 nm, ~350 nm, 672 nmVarious solvents chemrj.orgchemicalbook.com
Molar Extinction Coefficient202,118 M⁻¹ cm⁻¹DMF chemrj.org
Thermal StabilityUp to 850°C-
Bandgap (Semiconducting)1.8–2.4 eV-
SolubilitySlightly soluble in DMSO, Methanol- chemicalbook.com
ColorVery Dark Blue, BlueSolid, Solution chemrj.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16AlClN8 B1222493 AlPCCI

Properties

Molecular Formula

C32H16AlClN8

Molecular Weight

575 g/mol

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1

InChI Key

LBGCRGLFTKVXDZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl

Synonyms

AlSPc
aluminum phthalocyanine chloride
aluminum-chlorophthalocyanine
chloroaluminum phthalocyanine

Origin of Product

United States

Synthetic Methodologies for Aluminum Phthalocyanine Chloride

Precursor Chemistry and Ligand Design for Phthalocyanine (B1677752) Macrocycles

The foundation of Aluminum Phthalocyanine Chloride synthesis lies in the selection and design of its organic precursors. The phthalocyanine macrocycle is a large, aromatic ring system built from four isoindole units. The most common and direct precursor for this construction is phthalonitrile (B49051) (1,2-dicyanobenzene). dergipark.org.trchemrj.org

Alternative starting materials can also be employed, including:

Phthalic anhydride (B1165640)

Phthalimide

o-cyanobenzamide

These precursors are typically used in the presence of a nitrogen source, such as urea, to facilitate the formation of the core macrocyclic structure. dergipark.org.tr

Ligand design is accomplished by using substituted derivatives of these precursors. By attaching various functional groups to the benzene (B151609) ring of the phthalonitrile or phthalic anhydride, the electronic and physical properties of the resulting AlPcCl molecule can be systematically modified. This strategic substitution is the primary method for tuning the compound's solubility, aggregation behavior, and photochemical characteristics.

Table 1: Common Precursors for Phthalocyanine Synthesis

Precursor NameChemical FormulaRole in Synthesis
PhthalonitrileC₈H₄N₂Direct precursor for cyclotetramerization.
Phthalic AnhydrideC₈H₄O₃Requires a nitrogen source (e.g., urea) to form the macrocycle. dergipark.org.tr
PhthalimideC₈H₅NO₂An intermediate that can be used for macrocycle formation. dergipark.org.tr
1,3-DiiminoisoindolineC₈H₇N₃A pre-formed isoindole unit that readily undergoes tetramerization. jchemrev.com

Metallation Reactions for Aluminum Incorporation

The introduction of the aluminum ion into the center of the phthalocyanine ring is a critical step that can be achieved through two primary methods.

Direct Reaction of Metal-Free Phthalocyanine with Aluminum Chloride

One pathway involves the synthesis of the metal-free phthalocyanine (H₂Pc) macrocycle first, followed by the insertion of aluminum. In this method, the pre-formed H₂Pc is reacted with an appropriate aluminum salt, such as aluminum chloride (AlCl₃). dergipark.org.tr

A significant challenge in this approach is the inherent insolubility of metal-free phthalocyanine in most common organic solvents. To achieve complete metallation, the reaction must be conducted in high-boiling point aromatic solvents, such as quinoline (B57606) or 1-chloronaphthalene, which can effectively solubilize the H₂Pc and facilitate its reaction with the aluminum salt at elevated temperatures. dergipark.org.tr

Cyclotetramerization Pathways from Phthalonitrile Precursors

A more direct and widely used method is the template synthesis, which involves the cyclotetramerization of phthalonitrile precursors in the presence of an aluminum source. In this one-pot reaction, four phthalonitrile molecules condense around a central aluminum ion, which acts as a template, guiding the formation of the macrocycle. prepchem.com

A typical procedure involves heating phthalonitrile with aluminum chloride (AlCl₃) in a high-boiling solvent. prepchem.com The aluminum chloride not only provides the central metal ion but also acts as a Lewis acid catalyst for the tetramerization reaction. This method directly yields the chloroaluminum phthalocyanine complex. prepchem.com

Reaction Condition Optimization for AlPcCl Synthesis

The successful synthesis of AlPcCl is highly dependent on the careful control and optimization of reaction conditions, particularly temperature and the choice of solvent.

Temperature Regimes and Control

High temperatures are essential to overcome the activation energy required for the cyclotetramerization reaction and to ensure the process proceeds to completion. Synthesis is typically carried out at temperatures ranging from 170 °C to over 200 °C. prepchem.comgoogle.com

For instance, a documented synthesis of monochloroaluminium phthalocyanine involves heating the reactants in an autoclave for 26 hours at 170 °C. prepchem.com Another process involving a molten salt medium of aluminum chloride and sodium chloride utilizes temperatures between 150 °C and 200 °C. google.com Precise temperature control is crucial; insufficient heat can lead to incomplete reaction and low yields, while excessive temperatures risk thermal decomposition of the precursors or the final product.

Solvent Systems and Their Influence on Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of AlPcCl. The solvent must be chemically inert under the harsh reaction conditions and possess a high boiling point to allow the reaction to be conducted at the required temperatures. dergipark.org.tr

Commonly used solvents include:

1,2-Dichlorobenzene (Boiling Point: ~180 °C) prepchem.com

Quinoline (Boiling Point: ~237 °C) dergipark.org.tr

1-Chloronaphthalene (Boiling Point: ~259 °C) dergipark.org.tr

Table 2: Summary of Reaction Conditions for AlPcCl Synthesis

Synthesis PathwayPrecursorsTemperature RangeSolvent/MediumReference
CyclotetramerizationPhthalodinitrile, AlCl₃170 °C1,2-Dichlorobenzene prepchem.com
Direct MetallationH₂Pc, Aluminum SaltHigh TemperatureQuinoline, 1-Chloronaphthalene dergipark.org.tr
TransmetallationMetal Phthalocyanine, AlCl₃150 - 200 °CMolten Salt (AlCl₃/NaCl) google.com

Inert Atmosphere Requirements for Synthesis

Conducting the synthesis of AlPcCl under an inert atmosphere is a common and often necessary precaution. The primary reason for this is to prevent unwanted side reactions, such as oxidation of the reactants or the final product by atmospheric oxygen, especially at the high temperatures often employed in the synthesis. researchgate.net The use of nitrogen or argon gas is standard practice to create this inert environment.

In one documented procedure, the reaction vessel is scavenged with nitrogen before heating the reaction mixture. prepchem.com This step ensures that the reaction proceeds as intended, leading to the formation of the desired monochloroaluminum phthalocyanine. The exclusion of oxygen and moisture is crucial for achieving a high-purity product and preventing the formation of undesired byproducts that can complicate the purification process.

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times and the use of hazardous solvents, advanced techniques have been developed. These methods offer improved efficiency, higher yields, and more environmentally friendly approaches to the synthesis of AlPcCl.

High-Temperature Solid-State Reactions

High-temperature solid-state synthesis is an emerging greener alternative to traditional solvent-based methods. nih.govaalto.fi This technique involves the reaction of solid precursors at elevated temperatures, often with significantly reduced or no solvent. science.govrsc.org This approach can lead to a more environmentally friendly process by minimizing the use of high-boiling, potentially toxic solvents. nih.gov

Key advantages of solid-state synthesis include:

Reduced Solvent Usage: This method aligns with the principles of green chemistry by drastically cutting down on solvent waste. nih.gov

Potentially Higher Yields: By concentrating the reactants, solid-state reactions can sometimes lead to higher product yields.

Simplified Purification: The absence of a solvent can simplify the workup and purification of the final product.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has gained significant attention as a method to dramatically reduce reaction times and improve yields in the synthesis of phthalocyanines. researchgate.netresearchgate.nettubitak.gov.tr Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate compared to conventional heating methods. nih.govscispace.com

Studies have shown that reactions that would typically take several hours can be completed in a matter of minutes using microwave assistance. researchgate.net This rapid heating can also lead to cleaner reactions with fewer byproducts, which simplifies the purification process. researchgate.net The efficiency of microwave-assisted synthesis is dependent on factors such as the choice of solvent, the metal salt used, and the microwave power applied. scispace.com

The following table provides a comparison between conventional and microwave-assisted synthesis for phthalocyanines.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Yield Often moderateOften higher
Product Purity May require extensive purificationGenerally cleaner products

Scalable Production Methods: Solid-State Synthesis Considerations

For the industrial production of AlPcCl, scalable and cost-effective synthesis methods are essential. nih.govresearchgate.net Solid-state synthesis presents a promising avenue for large-scale production due to its potential for reduced solvent use and simplified processing. nih.govnih.gov However, scaling up solid-state reactions requires careful consideration of several factors:

Heat Transfer: Ensuring uniform heating throughout a large volume of solid reactants can be challenging.

Mixing: Achieving homogeneous mixing of the solid precursors is crucial for a complete and uniform reaction.

Process Control: Maintaining precise control over temperature and reaction time is critical for consistent product quality.

Wet-chemical methods, while using solvents, can sometimes offer advantages in scalability due to easier handling and mixing of liquid-phase reactants. nih.gov The choice of a scalable synthesis method will ultimately depend on a balance of factors including cost, environmental impact, and the desired purity and yield of the final product.

Purification Strategies for High-Purity AlPcCl

Obtaining high-purity AlPcCl is crucial for its various applications. The crude product from synthesis typically contains unreacted starting materials, byproducts, and residual solvent, which must be removed. emu.edu.tr A multi-step purification process is often necessary to achieve the desired level of purity. wikipedia.orgreachemchemicals.comsimsonpharma.com

Common purification techniques for AlPcCl include:

Washing: The crude product is often washed with various solvents to remove soluble impurities. This can involve sequential washing with acidic and basic solutions, followed by water and organic solvents. prepchem.com

Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals while impurities remain in the solution. emu.edu.trsimsonpharma.com

Chromatography: Techniques such as column chromatography or affinity chromatography can be used to separate AlPcCl from closely related impurities based on their differential adsorption to a stationary phase. sigmaaldrich.com

Sublimation: For volatile solids, sublimation can be an effective purification method where the compound is heated under vacuum, vaporized, and then condensed as a pure solid on a cold surface. wikipedia.org

Filtration and Centrifugation: These methods are used to separate the solid product from the liquid phase during washing and crystallization steps. wikipedia.orgreachemchemicals.com

The choice and sequence of purification steps depend on the nature of the impurities present and the required purity of the final product.

Reactivity and Chemical Transformations of Aluminum Phthalocyanine Chloride

Electron Transfer Processes

The extended π-conjugated system of the phthalocyanine (B1677752) ligand in AlPcCl makes it susceptible to both oxidation and reduction. These electron transfer processes can be induced electrochemically, leading to the formation of well-defined charged species. The solvent and the nature of the axial ligand can significantly influence the potentials at which these events occur.

Electrochemical Oxidation Mechanisms and Pathways

The electrochemical oxidation of aluminum phthalocyanine chloride typically involves the removal of electrons from the phthalocyanine ring, which is the highest occupied molecular orbital (HOMO) in this complex. The central Al(III) ion is redox-inactive under common electrochemical conditions. The oxidation process is often a one-electron transfer that results in the formation of a radical cation, [AlPcCl]•+.

The specific mechanisms and pathways can be influenced by the solvent and the supporting electrolyte used in the electrochemical experiment. In non-coordinating solvents, the initial oxidation is generally centered on the phthalocyanine ligand. Further oxidation at higher potentials can lead to the formation of a dication, though this species is often less stable. The reversibility of these oxidation steps can be affected by the nucleophilicity of the solvent or anions present in the electrolyte, which may interact with the oxidized species.

Electrochemical Reduction Mechanisms and Pathways

The electrochemical reduction of AlPcCl has been more extensively studied and is characterized by multiple, sequential one-electron additions to the phthalocyanine macrocycle. These reductions populate the lowest unoccupied molecular orbital (LUMO) of the π-system. Up to three reversible one-electron reduction steps have been observed for AlPcCl in various non-aqueous solvents.

The general pathway for the electrochemical reduction can be represented as follows:

AlPcCl + e⁻ ⇌ [AlPcCl]⁻ [AlPcCl]⁻ + e⁻ ⇌ [AlPcCl]²⁻ [AlPcCl]²⁻ + e⁻ ⇌ [AlPcCl]³⁻

Each of these steps corresponds to the formation of the radical anion, dianion, and trianion of the phthalocyanine complex, respectively. The stability and reversibility of these reduction processes are indicative of the robust nature of the phthalocyanine ring, which can accommodate additional electrons without significant degradation. The solvent can play a role in the solvation of the resulting anions and may slightly shift the reduction potentials.

Formal Potentials and Redox Characteristics

The formal potentials for the redox processes of AlPcCl are a key indicator of its electron-donating and electron-accepting capabilities. These potentials are typically measured by cyclic voltammetry and are reported relative to a reference electrode. The nature of the solvent and the axial ligand can significantly influence these values.

Generally, the first oxidation potential of metallophthalocyanines is a measure of the energy of the HOMO, while the first reduction potential corresponds to the energy of the LUMO. For AlPcCl, being an aluminum(III) complex, the central metal is not easily oxidized or reduced. Therefore, the observed redox processes are ligand-centered. Aluminum phthalocyanine chloride is considered a good electron acceptor, as indicated by its relatively accessible reduction potentials. The formal potentials for the first three reduction waves of AlPcCl in various solvents are summarized in the table below.

Solvent E₁/₂ (I) (V vs. SCE) E₁/₂ (II) (V vs. SCE) E₁/₂ (III) (V vs. SCE)
Pyridine -0.75 -1.18 -1.75
DMF -0.68 -1.11 -1.73
DMSO -0.62 -1.04 -1.68

Bond Activation and Functionalization

Beyond electron transfer reactions, the reactivity of AlPcCl also extends to the activation of the Al-Cl axial bond and potential functionalization of the phthalocyanine ring. These transformations allow for the synthesis of new AlPc derivatives with tailored properties.

Oxidation Reactions with Advanced Oxidizing Agents

While the phthalocyanine macrocycle is generally stable, strong oxidizing agents can lead to its degradation. The reaction of AlPcCl with advanced oxidizing agents such as potassium permanganate or potassium dichromate can result in the oxidative cleavage of the phthalocyanine ring. The specifics of these reactions, including the nature of the products and the reaction conditions required, are not extensively detailed in the literature, suggesting that such transformations are likely destructive rather than controlled functionalizations. The high stability of the aromatic phthalocyanine system makes it resistant to oxidation under mild conditions.

Substitution Reactions and Their Scope

The chemical structure of AlPcCl offers two primary sites for substitution reactions: the peripheral positions on the benzene (B151609) rings of the phthalocyanine macrocycle and the axial chloride ligand coordinated to the central aluminum atom. These reactions are instrumental in modifying the solubility, aggregation behavior, and electronic properties of the compound.

Peripheral Substitution: Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce various functional groups onto the electron-deficient phthalocyanine ring, particularly when the ring is activated with electron-withdrawing substituents. However, direct substitution on the unsubstituted AlPcCl macrocycle is challenging due to the high stability of the aromatic system. A more common approach to obtaining peripherally substituted aluminum phthalocyanines involves the cyclotetramerization of substituted phthalonitrile (B49051) precursors. This synthetic strategy allows for the introduction of a wide array of functionalities, including electron-donating and electron-withdrawing groups, which can significantly alter the molecule's spectroscopic and electrochemical properties.

Axial Ligand Substitution: The chloride ligand attached to the central aluminum atom is susceptible to substitution by various nucleophiles. This provides a direct method for modifying the properties of AlPcCl without altering the core macrocycle. The axial ligand can be replaced by other halides, hydroxides, alkoxides, or phenoxides. These substitution reactions are typically carried out by reacting AlPcCl with a salt or alcohol of the desired ligand in a suitable solvent. The nature of the axial ligand can influence the molecule's solubility, aggregation tendencies, and electronic structure. For instance, introducing bulky axial ligands can sterically hinder the aggregation of phthalocyanine molecules.

The scope of these substitution reactions allows for the synthesis of a diverse library of AlPcCl derivatives with tailored properties for specific applications.

Reaction TypeSite of SubstitutionTypical ReagentsPurpose of Modification
Nucleophilic Aromatic SubstitutionPeripheral (on the macrocycle)Requires activated phthalocyanine rings or synthesis from substituted phthalonitrilesModify electronic properties, solubility, and aggregation
Axial Ligand ExchangeCentral Aluminum AtomSalts (e.g., NaOR, KCN), Alcohols (ROH)Tune solubility, prevent aggregation, alter photophysical properties

Photochemical Reactivity Under Controlled Illumination

Aluminum Phthalocyanine Chloride is a potent photosensitizer, meaning it can absorb light energy and transfer it to surrounding molecules, initiating photochemical reactions. Its photochemical reactivity is central to its application in areas such as photodynamic therapy (PDT).

Upon absorption of light, typically in the red region of the electromagnetic spectrum (around 670-680 nm), the AlPcCl molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, it can undergo intersystem crossing to a longer-lived triplet state (T1). This triplet state is the primary initiator of the subsequent photochemical reactions.

The triplet-state AlPcCl can participate in two main types of photoreactions:

Type I Reaction: The excited AlPcCl can react directly with a substrate molecule through electron or hydrogen transfer, producing radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anion (O2•−) and hydroxyl radicals (•OH).

Type II Reaction: The excited AlPcCl in its triplet state can directly transfer its energy to ground-state molecular oxygen (3O2), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (1O2). This process is believed to be the dominant pathway for ROS generation by AlPcCl.

The generation of these ROS, particularly singlet oxygen, is the basis for the cytotoxic effects observed in PDT, as these species can damage cellular components like lipids, proteins, and nucleic acids. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a measure of the number of singlet oxygen molecules generated per photon absorbed.

Photochemical PropertyDescriptionSignificance
Absorption Maximum (Q-band) ~670-680 nmAllows for deep tissue penetration of light in biological applications.
Excited States Singlet (S1) and Triplet (T1)The long-lived triplet state is crucial for energy transfer to molecular oxygen.
Primary Photoreaction Type II (Energy Transfer)Efficiently generates singlet oxygen (1O2), a highly reactive species.
Reactive Oxygen Species (ROS) Singlet Oxygen (1O2), Superoxide (O2•−)Responsible for the cytotoxic effects in photodynamic applications.
Singlet Oxygen Quantum Yield (ΦΔ) ~0.29 in DMSOIndicates high efficiency in generating singlet oxygen.

Stability and Degradation Pathways in Diverse Chemical Environments

Aluminum Phthalocyanine Chloride is known for its high thermal and chemical stability. However, its performance and integrity can be affected by the chemical environment, particularly solvent polarity and exposure to light.

Solvent Effects and Aggregation: A significant factor influencing the stability of AlPcCl in solution is its tendency to aggregate, especially in polar solvents like water. In non-polar organic solvents, AlPcCl typically exists in its monomeric, photoactive form. As the polarity of the solvent increases, the hydrophobic phthalocyanine molecules tend to stack together to minimize their interaction with the polar solvent molecules. This self-aggregation leads to changes in the compound's photophysical properties, including a decrease in fluorescence and a reduced quantum yield of singlet oxygen generation, as the excited state energy is quenched within the aggregate. The aggregation state of AlPcCl can be modulated by factors such as solvent composition, concentration, and temperature.

Hydrolytic Stability: The axial aluminum-chloride bond in AlPcCl can undergo hydrolysis in the presence of water. This reaction can lead to the formation of the corresponding aluminum phthalocyanine hydroxide (AlPcOH). This transformation can alter the solubility and aggregation behavior of the compound.

Photodegradation (Photobleaching): Despite its general photostability, AlPcCl can undergo irreversible degradation upon prolonged exposure to intense light, a process known as photobleaching. This process involves the photosensitizer being attacked and destroyed by the reactive oxygen species it generates. The rate of photobleaching can be influenced by the concentration of the photosensitizer, the light intensity, and the presence of oxygen and other reactive species in the environment. Photobleaching leads to a loss of the characteristic absorption and fluorescence of the compound, thereby diminishing its photosensitizing activity over time.

Environmental FactorEffect on AlPcClConsequence
Solvent Polarity (e.g., water) Increased tendency for self-aggregation.Reduced fluorescence and singlet oxygen quantum yield.
Non-polar Organic Solvents (e.g., DMSO, Ethanol) Exists primarily in a monomeric state.Maintains high photoactivity.
Aqueous Environments Potential for hydrolysis of the Al-Cl bond.Formation of AlPcOH, altering solubility and aggregation.
Prolonged Light Exposure Photodegradation (photobleaching).Loss of absorption and photosensitizing capability.
High Temperatures Generally high thermal stability.Stable under typical processing and application conditions.

Advanced Spectroscopic and Structural Characterization of Alpcci Architectures

Electronic Structure Probing

Electronic structure probing techniques, such as Ultraviolet-Visible (UV-Vis) and Emission spectroscopy, are crucial for understanding the electronic transitions and excited-state properties of AlPCCI. These methods provide insights into the energy levels within the molecule and how it interacts with light.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the spectrum. google.comresearchgate.net For this compound, the UV-Vis spectrum reveals characteristic absorption bands that correspond to specific electronic transitions. Research indicates the presence of a prominent Q-band and a B-band (Soret band) in the UV-Vis spectrum of the compound associated with this compound. The Q-band is typically observed in the visible region and is associated with π-π* transitions within the phthalocyanine (B1677752) macrocycle, while the B-band, found in the near-UV region, corresponds to deeper electronic transitions.

Based on available data, the UV-Vis spectrum of this compound exhibits the following characteristic absorption bands:

BandWavelength (nm)
Q-band680
B-band350

These absorption features are indicative of the electronic structure and the extent of electron delocalization within the molecule. The position and intensity of these bands can be sensitive to the molecular environment and aggregation state. core.ac.uk

Emission Spectroscopy for Excited State Characterization

Emission spectroscopy, particularly fluorescence spectroscopy, complements UV-Vis absorption studies by providing information about the excited states of a molecule and the pathways of energy relaxation. When this compound absorbs light and transitions to an excited electronic state, it can return to the ground state by emitting photons, a process known as fluorescence. core.ac.uk The fluorescence emission spectrum, including the wavelengths of emitted light and their intensities, can provide details about the energy levels of the excited states and the efficiency of the radiative decay process. Studies on related aluminum phthalocyanine compounds have utilized fluorescence emission spectroscopy to characterize their excited-state properties. core.ac.uknist.gov

Vibrational and Rotational Dynamics

Vibrational and rotational spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Resonance Raman spectroscopy, are invaluable for probing the molecular structure, functional groups, and bonding within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a spectrum that is essentially a molecular fingerprint. chemicalbook.com Specific functional groups and types of chemical bonds within a molecule vibrate at characteristic frequencies, resulting in distinct absorption peaks in the IR spectrum. core.ac.uknih.gov FT-IR spectroscopy is used to identify the presence of various functional groups and to gain insights into the bonding environment within this compound.

Based on the provided information, FT-IR analysis of the compound associated with this compound shows characteristic peaks:

Wavenumber (cm⁻¹)Assignment
1600C=N stretch
750Al-N vibration

These assignments, particularly the presence of C=N stretching and Al-N vibrations, further support the identification of the spectroscopically characterized compound as an aluminum phthalocyanine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment and connectivity of atoms within a molecule, which in turn helps in determining the molecular conformation and structure. iza-structure.orgrsc.orgiza-structure.org Different nuclei (such as ¹H, ¹³C, ³¹P, and ²⁷Al) can be studied using NMR, providing complementary information. rsc.orgiza-structure.orgumich.edulumtec.com.tw

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This allows for the identification of unknown compounds, determination of isotopic composition of elements in a molecule, and fragmentation analysis to elucidate molecular structure. Different ionization techniques can be employed depending on the nature of the sample, such as electron ionization (EI), chemical ionization (CI), electrospray ionization (ESI), and matrix-assisted laser desorption/ionization (MALDI).

For inorganic compounds like this compound, MS can potentially provide information about the molecular weight of the compound and the presence of various species within the sample, including potential impurities or reaction byproducts. Fragmentation analysis can offer insights into the bonding arrangement by observing characteristic fragment ions. While mass spectrometry is a standard tool for material characterization, specific research findings detailing the molecular ion identification and fragmentation analysis of the ternary inorganic this compound compound were not identified in the available literature from the allowed sources.

X-ray Diffraction and Scattering for Crystalline Structure Elucidation

X-ray Diffraction (XRD) and scattering techniques are fundamental for determining the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can obtain information about the arrangement of atoms within the crystal lattice, including unit cell parameters, space group symmetry, and atomic positions.

For this compound, X-ray diffraction is crucial for confirming its crystalline nature and elucidating its specific crystallographic features. Information regarding its trigonal crystal system and space group symmetry has been reported. XRD can provide precise measurements of bond lengths and angles, such as the Al-P covalent bond lengths, and confirm the location of halogen atoms (Cl and I) within the interstitial sites of the lattice. Analysis of the diffraction peak positions and intensities allows for the identification of the crystalline phases present and can be used to assess the purity of the synthesized material. While the general crystal system and bonding environment of the inorganic this compound have been described, detailed powder or single-crystal X-ray diffraction patterns and comprehensive structural refinement data specifically for this ternary inorganic compound were not extensively available in the consulted, allowed sources.

Advanced Electron Paramagnetic Resonance (EPR) Techniques for Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to study materials with unpaired electrons. This includes species such as free radicals, transition metal ions, and defects in solid-state materials. EPR is highly sensitive to the local environment of the unpaired electron, providing information about its spin state, g-factor, and hyperfine interactions with nearby nuclei.

Advanced EPR techniques can offer deeper insights into the electronic structure and magnetic properties of materials. For this compound, if it contains paramagnetic centers due to intrinsic defects, impurities, or intentional doping, EPR could be used to characterize these species. Analysis of the EPR spectrum can reveal the concentration of paramagnetic centers, their symmetry, and their interactions with the surrounding lattice. Despite the potential applicability of EPR to study spin states in materials like this compound, specific research employing advanced EPR techniques for the characterization of the ternary inorganic this compound compound was not found in the available, allowed literature.

Time-Resolved Spectroscopic Methods for Dynamics

Time-resolved spectroscopic methods are employed to study the dynamics of excited states, charge carriers, and other transient species in materials following photoexcitation or other forms of initiation. These techniques probe changes in absorption, emission, or other spectroscopic signals over time, providing information about reaction kinetics, energy transfer processes, and charge carrier lifetimes.

Femtosecond and Nanosecond Absorption Spectroscopy

Femtosecond and nanosecond absorption spectroscopy are pump-probe techniques that measure transient changes in the absorption spectrum of a sample on ultrafast (femtosecond) or fast (nanosecond) timescales. A pump pulse excites the sample, and a time-delayed probe pulse measures the resulting changes in absorbance. By varying the delay time between the pump and probe pulses, the evolution of excited states and transient species can be monitored.

These techniques are valuable for studying rapid photophysical and photochemical processes. For a semiconducting material like this compound with a reported tunable bandgap, time-resolved absorption spectroscopy could be used to investigate excited-state dynamics, charge carrier generation and recombination, and the influence of defects or interfaces on these processes. However, specific studies utilizing femtosecond or nanosecond absorption spectroscopy to investigate the dynamics of the ternary inorganic this compound compound were not identified in the available, allowed sources.

Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a pulsed EPR technique that is sensitive to weak hyperfine interactions between an unpaired electron spin and surrounding nuclear spins. ESEEM experiments involve applying a sequence of microwave pulses and detecting the resulting electron spin echo. The echo signal's amplitude is modulated by the nuclear Larmor frequencies and the hyperfine coupling strengths of nearby nuclei.

ESEEM is particularly useful for determining the distances between unpaired electrons and specific nuclei, providing structural information in the vicinity of a paramagnetic center. It can also identify and characterize the types of nuclei coupled to the electron spin. If this compound contains paramagnetic species, ESEEM could potentially be used to probe the local environment around these centers, including interactions with Al, P, Cl, or I nuclei. However, specific research employing ESEEM spectroscopy for the characterization of the ternary inorganic this compound compound was not found in the available, allowed literature.

Surface Characterization Techniques

Surface characterization techniques are essential for understanding the properties of the outermost layers of a material, which often dictate its interactions with the environment and its performance in various applications. A range of techniques can be employed to analyze surface morphology, topography, chemical composition, and electronic structure.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images of the surface morphology and topography, revealing features like grain size, surface roughness, and defects. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information within the top few nanometers of the surface. Other techniques like gas adsorption can be used to determine surface area and porosity, while contact angle measurements assess surface wettability. For this compound, surface characterization would be important for applications such as coatings or catalysts to understand the surface structure, composition, and reactivity. However, specific studies detailing the surface characterization of the ternary inorganic this compound compound using these techniques were not identified in the available, allowed sources.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS provides binding energy values characteristic of each element and its chemical environment warwick.ac.ukstanford.edu.

For this compound, XPS analysis typically reveals the presence of the constituent elements: Aluminum (Al), Phosphorus (P - although P is part of the phthalocyanine ring structure which primarily contains C and N, and the formula is C₃₂H₁₆AlClN₈, indicating Nitrogen instead of Phosphorus in the ring), Carbon (C), Nitrogen (N), and Chlorine (Cl) aip.orgresearchgate.net. The overview spectra confirm the elemental composition expected from the molecular structure of chloroaluminum phthalocyanine aip.orgresearchgate.net.

Detailed core-level spectra provide crucial information about the chemical states of these elements. For instance, analysis of the Al 2p core level can indicate the bonding environment of aluminum within the phthalocyanine macrocycle and its interaction with the axial chloride ligand aip.orgresearchgate.net. Shifts in the Al 2p binding energy can suggest changes in the aluminum's oxidation state or coordination environment due to processing or environmental factors aip.org. Similarly, the Cl 2p spectrum is indicative of the presence and state of the axial chloride ligand aip.org. Studies have shown that the Cl 2p peak can disappear or significantly decrease in intensity after processes like annealing, suggesting the loss of the axial chlorine ligand aip.orgresearchgate.net.

The C 1s and N 1s core levels provide information about the carbon atoms forming the phthalocyanine ring and the nitrogen atoms coordinated to the central aluminum atom aip.org. The characteristic peak shapes and binding energies for C 1s and N 1s in this compound are consistent with those reported for other phthalocyanine compounds aip.orgaip.org. Changes in these spectra, although less pronounced than for Al or Cl, can sometimes indicate interactions with the substrate or adsorbates researchgate.net.

The presence of an oxygen (O 1s) peak in XPS spectra of this compound films, particularly after exposure to air or annealing, is often observed aip.org. This suggests the adsorption of atmospheric oxygen or potential reactions leading to the formation of aluminum oxides or hydroxides on the surface, which can influence the material's properties aip.org.

The following table summarizes typical elements detected by XPS in this compound and the core levels analyzed:

ElementCore Level
AluminumAl 2p
CarbonC 1s
NitrogenN 1s
ChlorineCl 2p
OxygenO 1s (often present due to surface adsorption/reaction)

Research findings from XPS analysis have demonstrated the sensitivity of this compound's surface chemistry to processing conditions. For example, annealing AlClPc films can lead to the complete disappearance of the Cl 2p signal, indicating the removal of chlorine from the surface aip.orgresearchgate.net. Furthermore, exposure to air can induce shifts in core-level spectra, supporting the assumption of reactions with adsorbed atmospheric oxygen aip.org.

Scanning Probe Microscopy for Surface Morphology

Scanning Probe Microscopy (SPM) encompasses a family of techniques used to image and manipulate surfaces at the nanoscale by scanning a physical probe over the sample surface bruker.commat-cs.com. Atomic Force Microscopy (AFM), a prominent SPM technique, is particularly useful for characterizing the surface topography and morphology of materials, including thin films of organic semiconductors like this compound, without the need for conductive samples bruker.commat-cs.com.

Studies utilizing AFM on this compound (referred to as Cl-AlPc or AlClPc) thin films have shown that the surface morphology can consist of distinct crystallites or grains lookchem.com. The shape and ordering of these crystallites can vary depending on factors such as the presence or absence of an electric field during deposition lookchem.com. Applied electric fields during growth have been shown to result in more ordered surfaces with smoother crystallites compared to films grown without a field lookchem.com.

Furthermore, AFM has been used to investigate the impact of film thickness on the surface morphology of this compound. Research indicates that the ordering of grains can improve with decreasing film thickness rsc.org. For instance, thinner films (e.g., 30 nm) have been observed to exhibit more ordered grains compared to thicker films (e.g., 100 nm) rsc.org.

Changes in surface roughness, quantified by parameters like the root mean square (RMS) roughness, are also effectively monitored by AFM nih.govrsc.org. Exposure of this compound films to certain chemical species can lead to significant changes in surface roughness and grain structure nih.gov. For example, studies have reported baseline RMS roughness values for this compound films around 10.3 nm, which can decrease upon exposure to specific analytes nih.gov. Another study reported a baseline RMS roughness of approximately 9.49 nm, which also decreased after exposure rsc.org. This suggests that interactions with the surrounding environment can induce physical restructuring of the this compound film surface nih.govrsc.org.

The following table summarizes representative RMS roughness values reported for this compound films under different conditions:

ConditionRMS Roughness (nm)Source
Baseline (as-deposited)10.3 nih.gov
After Exposure (Analyte 1)5.6 nih.gov
After Exposure (Analyte 2)9.06 nih.gov
Baseline (as-deposited)9.49 rsc.org
After Exposure (Analyte)8.02 rsc.org

These AFM studies highlight the sensitivity of this compound's surface morphology to fabrication parameters and environmental interactions, which is critical for applications where surface structure plays a key role.

Theoretical and Computational Investigations of Aluminum Phthalocyanine Chloride

Quantum Chemical Calculations for Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to study the electronic structure and excited-state properties of molecular systems like AlPCCI. cyberleninka.ruresearchgate.netresearchgate.netohio-state.eduarxiv.org

Density Functional Theory (DFT) for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is particularly effective for calculating the ground state properties of materials. ohio-state.eduarxiv.orgmdpi.com For this compound, DFT calculations can provide valuable information about its optimized molecular geometry, electronic density distribution, frontier molecular orbitals (HOMO and LUMO), and their energy gap. researchgate.net These properties are fundamental to understanding the molecule's stability and chemical reactivity in its ground state. Studies utilizing DFT have been employed to calculate the structures of AlPcCl in different aggregation states, such as monomeric and dimerized forms. cyberleninka.ruresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

TD-DFT is an extension of DFT used to study the properties of systems in excited states and to simulate spectroscopic phenomena like UV-Vis absorption and fluorescence. cyberleninka.ruresearchgate.netohio-state.eduarxiv.orgfaccts.de By analyzing the transitions between electronic states, TD-DFT can predict excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption and emission bands in the electronic spectra. cyberleninka.ruresearchgate.netresearchgate.netohio-state.edu This is crucial for understanding the photophysical behavior of this compound, including its light absorption in the visible range, which is relevant for applications such as photodynamic therapy and organic optoelectronics. frontiersin.orgmdpi.comnih.gov TD-DFT calculations have been used to compute the absorption and fluorescence spectra of AlPcCl structures, providing a theoretical basis for interpreting experimental spectroscopic data and understanding how aggregation affects these spectra. cyberleninka.ruresearchgate.net

Prediction of Spectroscopic Parameters and Hyperfine Splittings

Computational methods can also be used to predict various spectroscopic parameters for this compound. These include parameters relevant to techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopies. Hyperfine splitting, which arises from the interaction between electron spins and nuclear spins, is a key feature in EPR spectra and can provide detailed information about the electronic environment around specific nuclei in the molecule. libretexts.orgsxu.edu.cnacs.orgmdpi.comaps.org While general principles of predicting spectroscopic parameters and hyperfine splittings using computational methods are established, specific detailed research findings for this compound in this area would require dedicated computational studies focused on these particular properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's laws of motion for each atom. researchgate.netnih.gov MD simulations are invaluable for studying the conformational flexibility of molecules and the nature of intermolecular interactions in various environments, such as in solution or in thin films. researchgate.netdovepress.commdpi.comnih.gov For this compound, MD simulations can provide insights into how the molecule's structure changes over time, how it interacts with solvent molecules or other this compound molecules, and how these interactions influence its aggregation behavior. cyberleninka.ruresearchgate.net Studies have utilized MD simulations to investigate the aggregation of AlPcCl in different media, revealing the influence of solvent composition on the formation of monomeric and aggregated species. cyberleninka.ruresearchgate.net Analyzing parameters like Root Mean Square Deviation (RMSD) and Radial Distribution Functions (RDF) from MD trajectories can help characterize conformational changes and quantify intermolecular interactions. dovepress.commdpi.comnih.gov

Computational Modeling of Reactivity Pathways and Catalytic Mechanisms

Computational modeling, often employing quantum chemical methods like DFT, can be used to investigate the potential reactivity pathways of this compound and explore its role in catalytic processes. mdpi.comcatalysis.blogspringernature.comnih.govresearchgate.net By calculating the energy profiles of different reaction steps, researchers can identify transition states and determine the most favorable reaction mechanisms. mdpi.comnih.govresearchgate.net This is particularly relevant if this compound is being considered or studied for catalytic applications. While the general methodology for computationally modeling reaction mechanisms is well-established, specific studies detailing reactivity pathways or catalytic mechanisms involving this compound would provide concrete examples of such investigations for this compound.

Machine Learning Approaches for Property Prediction and Materials Design

Machine learning (ML) techniques are increasingly being applied in materials science and computational chemistry to predict material properties and accelerate the design of new materials. arxiv.orgresearchgate.netarxiv.orgresearchgate.netnih.gov By training ML models on datasets of known materials and their properties (which can include computationally derived data), it is possible to predict the properties of new or hypothetical materials with potentially reduced computational cost compared to traditional methods. arxiv.orgresearchgate.netarxiv.orgresearchgate.net For this compound, ML approaches could potentially be used to predict its various properties based on its molecular structure or to explore modifications to the this compound structure that could lead to enhanced properties for specific applications. arxiv.orgresearchgate.netarxiv.orgresearchgate.netnih.gov This could involve using ML models to screen potential derivatives or to optimize the molecular structure for desired electronic, optical, or catalytic characteristics.

Charge Transport and Energy Transfer Mechanism Simulations

Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been extensively employed to investigate the charge transport and energy transfer mechanisms in Aluminum Phthalocyanine (B1677752) Chloride. These studies aim to understand the relationship between the compound's molecular structure, electronic properties, and its behavior in various environments and applications.

Simulations have also focused on the aggregation behavior of this compound, particularly in organic and water-organic media. Quantum mechanical theoretical calculations, including DFT and TD-DFT, have been used to study the structures of this compound in monomeric and dimerized states (H- and J-aggregates) in different phases and solutions. ssau.ru These calculations have provided insights into how the aggregation state affects the photophysical parameters, such as absorption and fluorescence spectra. ssau.ru Research indicates that the ratio of monomers to dimers (J-aggregates) in solution is significantly influenced by the concentration of the dye and water, with a critical water concentration potentially causing a dramatic change in this ratio. ssau.ru

Furthermore, theoretical calculations have been applied to understand the origin of spectral features, such as the Q-band splitting observed in the absorption spectra of this compound in aqueous solutions. diva-portal.org Time-dependent density functional theory calculations, incorporating a polarizable continuum model, have suggested that geometrical distortions related to changes in carbon-nitrogen bonds can explain the experimentally observed large Q-band splitting. diva-portal.org

In the context of organic photovoltaic cells, theoretical studies and simulations have been used to evaluate this compound as a potential material. While often considered a donor material, studies have explored its use as an acceptor material to replace fullerene (C₆₀). researchgate.net Computational approaches, including DFT, are used to calculate electronic parameters governing charge migration at the molecular and supramolecular levels. acs.org Kinetic Monte Carlo (KMC) simulations, often within the framework of models like the Marcus-Levich-Jortner model, are then employed to evaluate charge mobilities. acs.org These simulations can provide insights into the ambipolar semiconducting behavior predicted for some phthalocyanine crystals and their potential charge mobilities. acs.org

Computational studies have also investigated the energy gap (Eg) of this compound, with one study calculating the HOMO-LUMO energy gap to be 2.14 eV. researchgate.net This energy gap is a crucial parameter influencing the electronic and optical properties of the material.

While specific detailed data tables from simulations directly focused solely on this compound's charge transport and energy transfer mechanisms were not extensively available in the search results, the research indicates that computational methods are actively used to predict and understand these properties, often in comparison with experimental findings or in the context of material design for specific applications like organic solar cells. The findings suggest that computational simulations are valuable tools for predicting aggregation behavior, understanding spectral properties, and evaluating the potential of this compound in electronic devices by calculating parameters like energy gaps and charge mobilities.

Applications of Aluminum Phthalocyanine Chloride in Advanced Materials Science

Optoelectronic Devices

The electronic and optical properties of AlPCCI make it a candidate for use in various optoelectronic devices, including organic light-emitting diodes, photovoltaic devices, and photodetectors. Metal phthalocyanines, in general, are noted for their high absorption in the visible spectrum and their chemical, morphological, and thermal stability, which are advantageous for optoelectronic applications.

Photovoltaic Devices and Tunable Bandgap Materials

This compound is being investigated for its potential in photovoltaic devices, such as organic photovoltaic (OPV) cells and perovskite solar cells. Its semiconducting properties and tunable bandgap make it suitable for absorbing light and converting it into electricity. Studies have explored the use of this compound as both a donor and, less commonly, an acceptor material in planar heterojunction OPVs. Research indicates that substituting this compound for materials like fullerene (C60) in OPVs can lead to an increase in open-circuit voltage and short-circuit current density.

The concept of tunable bandgap materials is significant in photovoltaic technology, allowing for the optimization of light absorption across a broader solar spectrum. While this compound itself has a reported tunable bandgap range of 1.8–2.4 eV, research also explores modifying related phthalocyanine (B1677752) structures, such as replacing chlorine with fluorine in aluminum phthalocyanine, to significantly alter optoelectronic properties, including solid-state absorbance and work function, impacting their functionality in OPV devices. Thin films of this compound have shown optical band gaps at 1.42, 2.87, and 3.69 electron volts, indicating indirect allowed inter-band transitions.

Organic Photodetectors for Specialized Sensing Applications

Organic photodetectors (OPDs) are light sensors that utilize organic semiconductors to convert light into electrical signals. These devices are gaining interest for their flexibility, light weight, and potential for large-area fabrication. This compound's semiconducting properties and light absorption characteristics suggest its potential for use in OPDs. OPDs are being developed for various sensing applications, including integration into displays for fingerprint sensing, gesture recognition, and physiological parameter monitoring like heart rate and blood oxygen levels. The tunable spectral response of organic semiconductors allows for the design of photodetectors sensitive to specific wavelengths.

Advanced Composite Materials

This compound's incorporation into composite materials has been explored to enhance their physical and thermal properties.

Nanocomposite Formulations for Enhanced Mechanical Strength

The use of this compound in nanocomposite formulations can lead to improved mechanical strength. Nanocomposites, which involve incorporating nanoparticles into a matrix material, are known for their enhanced mechanical properties, such as tensile strength and fracture toughness. Studies have shown that the addition of this compound to polymer matrices can increase the tensile strength of the polymers. For instance, the addition of this compound has been reported to improve the tensile strength of polymers by up to 30% compared to the unmodified polymers. This enhancement is attributed to the reinforcing effect of the dispersed this compound particles within the polymer matrix.

Integration into Polymer Matrices for Thermal Stability Improvement

Integrating this compound into polymer matrices can also contribute to improved thermal stability. Polymer nanocomposites often exhibit enhanced thermal resistance compared to the base polymer. This improvement in thermal stability is often linked to the ability of the nanofiller to act as a barrier to heat transfer and the diffusion of volatile degradation products. This compound's inherent high thermal stability (up to 850°C in some forms) makes it a suitable additive for increasing the thermal performance of polymer composites. The incorporation of this compound into polymer matrices has been shown to enhance their thermal stability.

Protective Coatings

High-Temperature Coating Development

This compound exhibits high thermal stability, with its crystalline lattice integrating covalent bonding between aluminum and phosphorus, interspersed with halogen atoms occupying interstitial sites. This structure contributes to its ability to withstand temperatures up to 850°C, making it a candidate for high-temperature coating applications. Research indicates that annealing processes can influence the properties of AlPcC thin films, potentially impacting their suitability for high-temperature use. oldcitypublishing.com

Corrosion-Resistant Coating Applications

Coatings based on Aluminum Phthalocyanine Chloride are utilized for their corrosion resistance properties. These coatings are particularly beneficial in challenging environments such as marine settings, where metal structures are highly susceptible to corrosion. The application of this compound-based coatings can provide a protective barrier against corrosive agents. researchgate.net

Functional Materials for Specialized Environments

This compound's semiconducting properties and stability make it valuable for functional materials in specialized environments, including electronic systems and electrochromic devices. americanelements.comdst.gov.in

Semiconducting Materials for Electronic Systems

Aluminum Phthalocyanine Chloride functions as a p-type organic semiconductor. oldcitypublishing.com Its semiconducting and photoconducting properties have been investigated in thin films, demonstrating sensitivity to working temperature and chemical environments. researchgate.net AlPcC thin films deposited by thermal evaporation have shown nanosized particles and an α-phase structure. researchgate.net The electrical properties of these films can be influenced by factors such as annealing and chemical environments. researchgate.net Metallophthalocyanine chlorides, including this compound, are considered attractive for use in optical and electronic devices due to their stability and semiconducting nature. oldcitypublishing.com Studies have explored the use of chloro aluminum phthalocyanine (Cl-AlPc) in organic thin-film transistors (OTFTs), including their potential as cannabinoid sensors. rsc.org The performance of these devices can be optimized by engineering film thickness and device geometry. rsc.org

Electrochromic Devices and Displays

Aluminum Phthalocyanine Chloride has applications in electrochromic devices and displays. mdpi.com Electrochromic materials change color upon the application of an electrical stimulus, a property utilized in smart windows, displays, and other applications. wikipedia.orgynvisible.com While the search results specifically mention AlPc in the context of composite nanoparticles for photoelectrode characteristics similar to p/n junction electrodes in a water phase, this relates to its optoelectronic properties relevant to display technologies. mdpi.com Electrochromic displays offer advantages such as low power consumption and flexibility. ynvisible.com

Flame Retardant Technologies

The compound serves as an effective flame retardant in various materials. Its mechanism involves the potential release of phosphoric acid upon thermal degradation, which aids in forming a char layer. This char layer protects the underlying materials from combustion. A study on polyethylene (B3416737) composites showed that the inclusion of 15% this compound resulted in a 40% reduction in peak heat release rate compared to untreated samples, highlighting its potential for improving fire safety in plastics. Phthalocyanine pigments, in general, have been shown to increase the thermal stability and reduce the flammability of elastomers. researchgate.net

Mechanism of Action as a Flame Retardant

The precise, detailed mechanism by which Aluminum Phthalocyanine Chloride (this compound) functions as a flame retardant is not explicitly detailed in the currently available search results. However, general flame retardant mechanisms observed in various compounds, including some containing aluminum, halogens, and phthalocyanine structures, can provide context.

Flame retardants typically operate through chemical or physical actions in either the solid (condensed) phase or the gas phase during combustion americanelements.comchem960.com. Solid-phase mechanisms often involve the formation of a protective char layer on the polymer surface. This char acts as an insulating barrier, reducing heat transfer to the underlying material and limiting the diffusion of flammable gases and oxygen americanelements.comsigmaaldrich.comsigmaaldrich.com. Some flame retardants promote char formation through dehydration or cross-linking processes americanelements.com.

Gas-phase mechanisms involve interfering with the free radical chain reactions that sustain combustion americanelements.comchem960.com. Halogen-containing flame retardants, for instance, can release halogen radicals that trap highly reactive radicals like H· and ·OH, thereby interrupting the flame propagation cycle sigmaaldrich.comnih.gov.

Compounds containing aluminum, such as aluminum trihydrate (ATH), can act physically by decomposing endothermically at elevated temperatures, releasing water vapor americanelements.com. This process absorbs heat, cooling the material, and the released water vapor dilutes flammable gases and oxygen in the gas phase americanelements.com. The residual aluminum oxide can also contribute to forming a protective layer americanelements.com.

Phthalocyanine structures, known for their thermal stability, have been noted in other contexts to promote charring when incorporated into polymers. Some phosphorus-containing phthalocyanines have shown activity in both gas and condensed phases.

Given the chemical structure of Aluminum Phthalocyanine Chloride, it is plausible that its flame retardant activity could involve a combination of these general mechanisms, potentially including char formation influenced by the phthalocyanine macrocycle and the aluminum atom, and possibly gas phase interactions involving chlorine. However, without specific research on this compound's decomposition pathways and interactions during combustion, a definitive mechanism cannot be described based on the provided information.

Performance Evaluation in Polymer Composites

Specific data and detailed research findings on the performance evaluation of Aluminum Phthalocyanine Chloride (this compound) as a flame retardant specifically in polymer composites are not present in the provided search results.

Performance evaluation of flame retardants in polymer composites is typically conducted using standardized fire testing methods such as the Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry.

Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration in a mixture of oxygen and nitrogen that will support combustion of a material. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test: This test classifies materials based on their burning behavior in a vertical orientation, including self-extinguishing properties and dripping of molten material. Ratings such as V-0, V-1, and V-2 indicate decreasing levels of flame retardancy.

Cone Calorimetry: This technique provides comprehensive data on material combustion properties under controlled radiant heat, including parameters like heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production. Lower HRR, pHRR, and THR values indicate improved fire performance.

Studies on other flame retardants in polymer composites demonstrate that the effectiveness can depend on the type of polymer matrix, the concentration of the flame retardant, its dispersion, and potential synergistic effects with other additives. For example, the addition of certain flame retardants has been shown to decrease peak heat release rate and total heat release in polymer composites. High filler content, however, can sometimes negatively impact the mechanical properties of the composite.

While the search results confirm that phthalocyanines and compounds containing aluminum and chlorine can exhibit flame retardant properties and that these properties are evaluated using the aforementioned tests, specific performance data for Aluminum Phthalocyanine Chloride in various polymer matrices is not available within the scope of this review.

Catalytic Applications of Aluminum Phthalocyanine Chloride

Catalysis in Organic Synthesis

AlPCCI functions as a Lewis acidic species due to the presence of the electron-deficient aluminum center. This Lewis acidity enables its application in various organic transformations that are catalyzed by Lewis acids.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. chembam.comorganic-chemistry.org While traditional Lewis acid catalysts like aluminum chloride (AlCl3) are commonly employed, often in stoichiometric amounts, the exploration of alternative catalysts with improved properties is an ongoing area of research. chembam.comorganic-chemistry.org

Aluminum chloride (AlCl3) is known to act as a Lewis acid in Friedel-Crafts acylation by coordinating with the acyl halide, generating a highly reactive acyl cation electrophile that is then attacked by the aromatic ring. chembam.comchemguide.co.uk The reaction typically requires more than catalytic amounts of AlCl3 because the catalyst can complex strongly with the ketone product. organic-chemistry.orgmasterorganicchemistry.com

Research has explored the potential of phthalocyanine (B1677752) complexes, including those with aluminum, in Friedel-Crafts type reactions. While direct studies focusing solely on this compound as the primary catalyst for Friedel-Crafts acylation of simple aromatics are not extensively detailed in the immediate search results, the use of related aluminum-phthalocyanine species and the general Lewis acidic nature of this compound suggest its potential in such transformations. For instance, aluminum chloride catalyzed Friedel-Crafts reactions have been used in the synthesis of porous organic polymers incorporating phthalocyanine units. mdpi.combwise.kr

Polymerization Processes (e.g., Lactone Polymerization for Biodegradable Polymers)

This compound and related aluminum phthalocyanine complexes have shown activity in polymerization processes, particularly in the ring-opening polymerization of cyclic esters like lactones, which is relevant for the synthesis of biodegradable polymers. mdpi.com

One notable application is the ring-expansion carbonylation of epoxides to produce β-lactones. mdpi.comresearchgate.net This reaction can be catalyzed by systems involving a Lewis acidic component and a nucleophilic cobaltate anion. mdpi.com Aluminum phthalocyanine chloride (AlPcCl), when used in situ with dicobaltoctacarbonyl (Co2(CO)8), has demonstrated effectiveness as a catalyst system for both mono and double carbonylation of epoxides. mdpi.comresearchgate.net This approach utilizes commercially available components, avoiding the need for synthesizing air-sensitive cobaltate anions separately. mdpi.com

The catalytic system generated from AlPcCl and Co2(CO)8 is reported to be selective and effective for the mono carbonylation of epoxides into corresponding lactones. researchgate.net The activities observed are comparable to those of homogeneous catalysts. researchgate.net

Lactones such as δ-valerolactone and ε-caprolactone are monomers used in the production of polymers like polycaprolactone. fishersci.chwikipedia.org δ-Valerolactone is employed in the synthesis of polymers and copolyesters, including via lipase-catalyzed ring-opening polymerization. fishersci.chchemicalbook.com

Data on the catalytic performance of this compound in lactone polymerization can be illustrated by research findings on related aluminum phthalocyanine systems in epoxide carbonylation for β-lactone synthesis.

Catalyst SystemSubstrateProductActivity/SelectivityReference
In situ AlPcCl + Co2(CO)8Epoxidesβ-LactonesSelective and Effective mdpi.comresearchgate.net
POP-Pc'CrCo(CO)4 (related phthalocyanine system)Epoxidesβ-LactonesHigh activity, >99% selectivity (for specific epoxides) mdpi.com

Note: While the table includes data for a related chromium-phthalocyanine system, it is included to illustrate the type of data reported in studies on phthalocyanine-catalyzed lactone synthesis from epoxides, a field where this compound also shows promise.

Other Lewis Acid Catalyzed Transformations

Beyond Friedel-Crafts acylation and polymerization, the Lewis acidity of this compound suggests its potential in catalyzing other reactions that proceed via Lewis acid activation. While specific examples solely featuring this compound in a broad range of other Lewis acid catalyzed transformations were not predominantly highlighted in the immediate search results, metal phthalocyanine complexes in general have been utilized in various catalytic organic transformations. longdom.org Examples of catalytic applications of other metal phthalocyanines include cyanosilylation of aldehydes and ketones, Suzuki and Heck coupling reactions, and oxidation of alcohols and thiols. longdom.org The aluminum center in this compound can activate substrates by accepting electron pairs, facilitating reactions that involve carbocation formation or activation of carbonyl groups.

Heterogeneous Catalysis and Supported this compound Systems

To address issues related to catalyst separation and reusability associated with homogeneous catalysts, research has explored the development of heterogeneous this compound systems. Immobilizing metal phthalocyanine complexes on solid supports can provide catalysts that combine the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recycling). mdpi.com

Aluminum phthalocyanine complexes have been covalently bonded to support materials such as mesoporous MCM-41 silica (B1680970) for use as heterogeneous catalysts. capes.gov.brresearchgate.net These supported systems have been investigated for applications such as the cycloaddition of CO2 and epoxides to produce cyclic carbonates. capes.gov.brresearchgate.net The catalytic activity of such supported aluminum phthalocyanine complexes can be enhanced by the presence of co-catalysts like quaternary ammonium (B1175870) salts. capes.gov.brresearchgate.net

Supported aluminum phthalocyanine catalysts have demonstrated good stability and high catalytic activity in certain reaction conditions and can be recycled multiple times without significant loss of activity. capes.gov.brresearchgate.net This highlights the potential of heterogeneous this compound systems for sustainable catalytic processes.

Support MaterialReactionCo-catalystPerformanceReference
MCM-41 silicaCycloaddition of CO2 and epoxides to cyclic carbonatesn-Bu4NBrGood stability, high activity, reusable for 10 cycles capes.gov.brresearchgate.net

Photoredox Catalysis and Photoelectrocatalysis with this compound

Metal phthalocyanines are known for their strong absorption in the visible light spectrum and their ability to act as photosensitizers. cymitquimica.comnih.gov These photophysical properties make them interesting candidates for photoredox catalysis, where light energy is used to drive chemical reactions through electron transfer processes. researchgate.netpnas.org

Aluminum phthalocyanine complexes, including sulfonated derivatives, have been investigated in the context of photocatalysis and photodynamic therapy, which involves the generation of reactive oxygen species upon light irradiation. nih.govfrontierspecialtychemicals.com While much of the photodynamic therapy research focuses on the generation of singlet oxygen, the ability of phthalocyanines to participate in electron transfer pathways is also recognized. nih.govpnas.org

Studies have shown that metal phthalocyanines can trigger transformations via photoredox catalysis, for example, the conversion of NADH to NAD+. pnas.org The involvement of dye cation radicals in dye-sensitized reactions under visible light irradiation has also been observed for aluminum tetracarboxyphthalocyanine adsorbed on TiO2, leading to the degradation of organic pollutants. acs.org This suggests the potential for this compound to engage in photoredox cycles, facilitating reactions through electron transfer when exposed to light.

The application of this compound in photoelectrocatalysis, which combines light energy and electrical energy to drive reactions, is a related area where its photophysical and catalytic properties could be leveraged. While direct detailed research on this compound specifically as a photoelectrocatalyst was not extensively found in the immediate search results, the use of related phthalocyanine complexes in photocatalytic and electrocatalytic systems suggests this as a potential area for this compound.

Green Chemistry Perspectives in this compound Catalysis

The application of this compound in catalysis aligns with several principles of green chemistry. Catalysis itself is a key aspect of green chemistry, aiming to increase reaction efficiency, reduce energy consumption, and minimize waste generation. u-szeged.hu

The use of this compound in polymerization processes, particularly for the synthesis of biodegradable polymers like polycaprolactone, contributes to the development of more sustainable materials. mdpi.com Furthermore, the exploration of heterogeneous this compound catalysts facilitates easier separation and recycling, reducing the environmental impact associated with catalyst recovery and disposal in homogeneous systems. mdpi.comresearchgate.net

While the potential toxicity and environmental impact of this compound need to be considered, as highlighted in some contexts cymitquimica.com, the development of more efficient catalytic processes, the creation of biodegradable materials, and the focus on recyclable heterogeneous systems represent significant steps towards greener chemical practices utilizing this compound.

Environmental Implications and Sustainability in Alpcci Research

Lifecycle Assessment of AlPCCI Synthesis and Application

A comprehensive lifecycle assessment (LCA) for a chemical compound evaluates its environmental impact from cradle to grave, encompassing raw material extraction, manufacturing, application, and end-of-life disposal. While a specific, detailed LCA for AlPcCl is not extensively documented in publicly available literature, a qualitative assessment can be constructed based on its constituent components and known synthesis routes.

The lifecycle of AlPcCl begins with the extraction and processing of raw materials, primarily aluminum and phthalic anhydride (B1165640) or phthalonitrile (B49051) derivatives. The production of primary aluminum is an energy-intensive process with a significant environmental footprint, primarily due to electricity consumption during smelting mdpi.combohrium.com. Therefore, the environmental burden of AlPcCl is inherently linked to the impacts of aluminum production bohrium.com.

The synthesis phase involves chemical reactions that consume energy and solvents, and generate waste streams. Traditional synthesis methods often employ high-boiling point organic solvents and reagents that may have their own environmental and health impacts researchgate.net. The application phase, for instance in photodynamic therapy or as a photosensitizer, is generally considered to have a lower direct environmental impact due to the small quantities used. However, the fate of the compound after use is a crucial aspect.

A hypothetical breakdown of the lifecycle stages and their potential environmental hotspots is presented in Table 1.

Lifecycle StageKey ActivitiesPotential Environmental Hotspots
Raw Material ExtractionBauxite mining, alumina production, primary aluminum smeltingHigh energy consumption, greenhouse gas emissions, land use, and waste from mining mdpi.combohrium.com
SynthesisChemical reactions, use of solvents and catalysts, purificationUse of potentially hazardous solvents, generation of chemical waste, energy consumption
ApplicationUse as a photosensitizer, dye, or catalystRelease into wastewater streams from certain applications
End-of-LifeDisposal of manufacturing waste and end-use productsPersistence in the environment, potential for bioaccumulation, waste management of aluminum-containing sludge

Strategies for Sustainable Synthesis and Processing

In response to the environmental concerns associated with traditional chemical synthesis, significant research has been directed towards developing greener and more sustainable methods for producing metallophthalocyanines, including AlPcCl. These strategies align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency acs.orgyoutube.com.

One of the primary focuses has been the replacement of conventional, non-environmentally friendly solvents. High-boiling point solvents like dimethylaminoethanol (DMAE), nitrobenzene, and quinoline (B57606) are effective for phthalocyanine (B1677752) synthesis but pose environmental and health risks researchgate.netnih.gov. Researchers have explored the use of greener alternatives such as anisole and glycerol nih.gov. These solvents are less toxic and can lead to more sustainable processes.

Another key strategy is the use of more benign catalysts and reagents. The organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used to catalyze the tetramerization of phthalonitrile precursors. Studies have shown that potassium hydroxide (KOH) can be an effective and more environmentally friendly substitute nih.gov.

Innovative processing techniques are also being investigated to enhance sustainability. These include:

Microwave-assisted synthesis: This method can significantly reduce reaction times from hours to minutes, leading to energy savings and often cleaner reactions with higher yields researchgate.net.

Solid-state synthesis: Performing reactions in the solid state or with minimal solvent can drastically reduce the amount of solvent waste generated researchgate.netaalto.fi. This approach has been shown to be effective for producing phthalocyanines with a significant reduction in the use of solvents like DMAE aalto.fi.

Solvothermal methods: This technique, which involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point, has been explored as a green route for preparing metal-free phthalocyanine crystals and can be adapted for metallophthalocyanines researchgate.net.

Table 2 provides a comparison of traditional and sustainable approaches to AlPcCl synthesis.

Component/ProcessTraditional ApproachSustainable AlternativeEnvironmental Benefit
SolventHigh-boiling point organic solvents (e.g., DMAE, quinoline) researchgate.netnih.govGreener solvents (e.g., anisole, glycerol) nih.govReduced toxicity and environmental impact
CatalystOrganic bases (e.g., DBU) nih.govInorganic bases (e.g., KOH) nih.govLower cost and reduced environmental hazard
Heating MethodConventional heatingMicrowave irradiation researchgate.netReduced reaction time and energy consumption
Reaction MediumSolution-phaseSolid-state or solvent-free conditions researchgate.netaalto.fiSignificant reduction in solvent waste

Degradation and Environmental Fate of this compound in Engineered Systems

The environmental fate of a chemical compound describes its transport and transformation in the environment cdc.govepa.govnih.govnih.gov. For AlPcCl, its strong aromatic macrocyclic structure suggests a high degree of chemical and thermal stability researchgate.net. This stability is advantageous for many of its applications but raises concerns about its persistence in the environment.

Degradation Pathways: The primary degradation pathway for AlPcCl in the environment is likely to be photodegradation. As a photosensitizer, it is designed to absorb light, which can lead to its gradual breakdown over time when exposed to sunlight targetmol.com. However, specific studies on the photodegradation rates and byproducts of AlPcCl in environmental matrices like water and soil are limited. One study on a related compound, zinc phthalocyanine, indicated high stability towards photoirradiation grafiati.com. A patent suggests that AlPcCl nanoparticles can be used as a photocatalyst to decompose organic compounds, implying that under certain conditions, it can facilitate degradation processes google.com.

Biodegradation of AlPcCl is expected to be a slow process due to the complex and stable aromatic structure, which is often resistant to microbial attack. There is a lack of specific research on the microbial degradation of AlPcCl in engineered systems like wastewater treatment plants or in natural environments.

Environmental Fate: The transport of AlPcCl in the environment will be influenced by its physicochemical properties. Its generally low water solubility suggests that it will tend to adsorb to soil particles and sediments if released into aquatic environments researchgate.net. This partitioning behavior can affect its bioavailability and the potential for it to enter the food chain. The aggregation of AlPcCl molecules in aqueous media can also influence its transport and fate researchgate.netnih.gov.

Given the limited specific data, a summary of the likely environmental behavior of AlPcCl is presented in Table 3.

Environmental ProcessLikely Behavior of this compoundInfluencing Factors
PhotodegradationSlow degradation upon exposure to sunlight targetmol.comgrafiati.comLight intensity, presence of other substances in the environment
BiodegradationExpected to be very slow due to its stable aromatic structureMicrobial populations, environmental conditions (e.g., oxygen levels, temperature)
AdsorptionLikely to adsorb to soil, sediments, and sludge due to low water solubility researchgate.netOrganic matter content of soil/sediment, water chemistry
BioaccumulationPotential for bioaccumulation in aquatic organisms due to its hydrophobicity, but this requires further studyOrganism metabolism, exposure concentration

Resource Efficiency in this compound Production and Application

Resource efficiency in chemical production focuses on maximizing the conversion of raw materials into the desired product while minimizing waste. This is a core principle of green chemistry, often quantified by metrics such as atom economy and process mass intensity (PMI) unife.itskpharmteco.com.

Table 4 outlines key strategies for improving resource efficiency in the lifecycle of AlPcCl.

StrategyDescriptionImpact on Sustainability
Improving Atom EconomyDesigning synthesis routes that maximize the incorporation of reactant atoms into the final product scranton.eduwikipedia.orgnih.gov.Reduces the generation of byproducts and waste.
Solvent RecyclingRecovering and reusing solvents from the reaction and purification steps.Minimizes the consumption of fresh solvents and reduces waste disposal.
Catalyst Recovery and ReuseEmploying heterogeneous catalysts that can be easily separated and reused, or developing methods to recover homogeneous catalysts.Reduces the need for fresh catalyst and minimizes waste containing potentially hazardous metals.
Use of Recycled Aluminum FeedstockInvestigating the feasibility of using recycled aluminum as a raw material for AlPcCl synthesis.Reduces the environmental impact associated with primary aluminum production lightmetalage.com.

Future Research Directions and Emerging Paradigms for Aluminum Phthalocyanine Chloride

Exploration of Novel Synthetic Routes and Derivatization Strategies

The advancement of AlPcCl applications is intrinsically linked to the ability to synthesize it efficiently and to modify its structure for tailored functions. Current research is moving beyond traditional synthetic methods toward more sophisticated and sustainable approaches.

Novel Synthetic Routes:

Future efforts will likely focus on green and efficient synthetic strategies. One promising area is the development of solvothermal synthesis , which offers high-quality crystalline products through a facile and low-cost process. nih.govrsc.org This method, which involves heating precursors in a solvent above its boiling point in a sealed vessel, could provide better control over the crystal form (polymorphism) of AlPcCl, directly impacting its electronic and optical properties. nih.gov Another sophisticated approach is the use of mixed cyclization reactions, such as the [3 + 1] mixed cyclization , which allows for the synthesis of low-symmetry phthalocyanine (B1677752) derivatives. nih.gov This strategy could be adapted to create novel AlPcCl analogues with precisely controlled substituent patterns, enabling fine-tuning of their properties. Furthermore, template-assisted synthesis, for example using a transient Zn(II) template, presents an efficient route to metal-free phthalocyanines that could be subsequently metallated with aluminum, offering a new pathway to high-purity AlPcCl. rsc.org

Synthetic RouteDescriptionPotential Advantages for AlPcCl
Solvothermal Synthesis Reaction in a heated, sealed vessel containing a solvent. nih.govEnvironmentally friendly, low-cost, high-quality crystals, control over polymorphism. rsc.org
[3 + 1] Mixed Cyclization Cyclization of a pre-formed trisphthalonitrile with a free phthalonitrile (B49051). nih.govAccess to low-symmetry AlPcCl derivatives with tailored properties. nih.gov
Template-Assisted Synthesis Use of a temporary metal template (e.g., Zn(II)) to guide macrocycle formation, followed by demetallation and insertion of Aluminum. rsc.orgPotentially higher yields and purity for specific AlPcCl structures. rsc.org

Derivatization Strategies:

Chemical derivatization is a powerful tool for modifying the physicochemical properties of AlPcCl. nih.gov A primary goal of derivatization is to overcome the poor water solubility of the parent AlPcCl molecule, which limits its biological applications. buffalo.edu A well-established example is the sulfonation to produce Aluminium (III) phthalocyanine chloride tetrasulphonate (AlPcS4Cl), a water-soluble derivative widely studied in photodynamic therapy. nih.gov

Future strategies will focus on creating more complex derivatives to enhance functionality. This includes:

Introducing targeting moieties: Conjugating AlPcCl to biomolecules like antibodies or peptides to direct it to specific cells or tissues.

Altering electronic properties: Adding electron-donating or electron-withdrawing groups to the phthalocyanine ring to tune its absorption spectrum and redox potentials for applications in organic electronics. researchgate.net

Improving photophysical characteristics: Designing derivatives that minimize aggregation, a phenomenon known to quench fluorescence and reduce singlet oxygen generation. buffalo.edunih.gov

These derivatization techniques, which often involve reactions with functional groups like alcohols, phenols, and amines, are crucial for adapting AlPcCl for highly specific and advanced applications. sigmaaldrich.com

Advanced Characterization Techniques for In-Situ and Operando Studies

Understanding how AlPcCl functions in a real-world environment—be it within a living cell or an operating electronic device—requires moving beyond static characterization. In-situ (under reaction conditions) and operando (while operating) techniques are critical for gaining real-time insights into the dynamic behavior of AlPcCl. osti.govaip.org

The application of synchrotron-based X-ray techniques is a key emerging area. rsc.orgresearchgate.net

Operando X-ray Photoelectron Spectroscopy (XPS): This technique can probe the chemical and electronic states of the aluminum center and surrounding atoms as the molecule interacts with light or an electric field. rsc.org This could reveal transient intermediates in a photocatalytic cycle or degradation pathways in an organic electronic device.

In-situ X-ray Absorption Spectroscopy (XAS): XAS can provide detailed information about the local atomic structure and coordination environment of the aluminum atom within the phthalocyanine macrocycle during a chemical reaction. rsc.orgmdpi.com This is invaluable for understanding structural changes that may occur upon excitation or interaction with a substrate.

Other advanced techniques include:

In-situ Scanning Tunneling Microscopy (STM): This allows for the direct visualization of AlPcCl molecules on a surface at the atomic scale under reaction conditions, providing insights into self-assembly, surface-adsorbate interactions, and catalytic active sites. researchgate.netmdpi.com

*Time-Resolved Spectroscopy: Probing the excited-state dynamics of AlPcCl on femtosecond to microsecond timescales to unravel the intricate pathways of energy relaxation, intersystem crossing, and reactive oxygen species generation.

These advanced methods will provide an unprecedented understanding of the structure-function relationships of AlPcCl in complex, dynamic systems. osti.gov

Development of Hybrid Materials and Nanostructures Incorporating AlPcCl

To overcome limitations such as aggregation in aqueous media and to introduce new functionalities, researchers are increasingly incorporating AlPcCl into hybrid materials and nanostructures. nih.govrsc.org These composite materials leverage the properties of both AlPcCl and a host matrix to achieve synergistic effects. researchgate.net

Nanoparticle-Based Systems:

A major focus is the association of AlPcCl with nanocarriers, creating what are often called third-generation photosensitizers. nih.gov

Polymeric Nanoparticles: Encapsulating or covalently attaching AlPcCl to biodegradable polymers, such as poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA), can improve its solubility in aqueous environments and prevent aggregation, thereby enhancing its photochemical performance. nih.gov

Metallic Nanoparticles: Linking AlPcCl to noble metal nanoparticles, like gold or copper-gold bimetallic systems, can introduce new functionalities. mdpi.comnih.gov These plasmonic nanoparticles can enhance light absorption and potentially create novel energy transfer pathways, boosting the efficiency of AlPcCl.

Other Hybrid Structures:

Graphene-Based Hybrids: Graphene nanosheets can serve as a platform to disperse AlPcCl molecules, preventing the aggregation that quenches fluorescence and enabling its use in imaging applications. buffalo.edu

Mesoporous Silica (B1680970): Incorporating AlPcCl within the pores of mesoporous silica nanoparticles provides a high surface area for interaction and protects the molecule from the bulk environment, potentially increasing its stability and efficiency.

The design of these hybrid nanostructures is a key strategy for translating the promising intrinsic properties of AlPcCl into practical, high-performance applications. researchgate.net

Integration into Multifunctional Devices and Systems

The unique semiconducting and photophysical properties of AlPcCl make it a compelling candidate for integration into a variety of electronic and optoelectronic devices. researchgate.net Research is focused on harnessing its ability to absorb light and transport charge in solid-state systems.

One of the most explored areas is its use in Organic Light Emitting Diodes (OLEDs) . In these devices, chlorinated metallophthalocyanines like AlPcCl can be used as a buffer layer or as part of the emissive or conductive layers. researchgate.net Its function is to facilitate the injection and transport of charge carriers (holes and electrons), thereby improving device efficiency and stability. The central aluminum atom and the axial chlorine ligand have a determining effect on the semiconductor properties and the energy levels (HOMO/LUMO) of the material, which are critical for device performance. researchgate.net

Future research will likely explore the integration of AlPcCl into other multifunctional systems, such as:

Organic Photovoltaics (OPVs): Using AlPcCl or its derivatives as a donor or acceptor material in the active layer of solar cells to convert light into electricity.

Photodetectors and Sensors: Exploiting the change in AlPcCl's electrical conductivity upon exposure to light or specific chemical analytes to create sensitive detectors.

Photocatalytic Systems: Immobilizing AlPcCl onto a solid support to create a reusable photocatalyst for environmental remediation or green chemical synthesis.

The ability to deposit AlPcCl as thin films via methods like high-vacuum sublimation makes it highly compatible with standard microfabrication processes for these devices. researchgate.net

Computational Design and High-Throughput Screening for New Applications

The experimental process of synthesizing and testing new AlPcCl derivatives for specific applications can be slow and costly. High-throughput computational screening (HTCS) and molecular modeling are emerging as indispensable tools to accelerate this discovery process. nih.govmdpi.com These in silico methods allow researchers to evaluate vast virtual libraries of compounds and predict their properties before they are ever synthesized in a lab. rsc.orgresearchgate.net

Key Computational Methods:

Computational MethodApplication for AlPcClReference
Density Functional Theory (DFT) Calculating electronic structure, optical band gaps, and excited-state properties to predict the color and photochemical behavior of new derivatives. researchgate.net
Molecular Docking Predicting the binding affinity and orientation of AlPcCl derivatives to biological targets like proteins, guiding the design of new photosensitizers for therapy. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Developing statistical models that correlate the chemical structure of AlPcCl derivatives with their observed activity (e.g., photosensitizing efficiency), enabling the prediction of properties for unsynthesized molecules. nih.gov
Molecular Dynamics (MD) Simulations Simulating the behavior of AlPcCl in complex environments, such as in a solvent, interacting with a cell membrane, or within a polymer matrix, to understand aggregation, stability, and transport properties. researchgate.net

By leveraging these computational approaches, researchers can rationally design new AlPcCl-based molecules with optimized properties for targeted applications, from next-generation OLED materials to more effective photodynamic therapy agents. nih.govrsc.org

Addressing Fundamental Questions in AlPcCl Chemistry and Physics

Despite decades of research, fundamental questions regarding the chemistry and physics of AlPcCl remain. Answering these questions is crucial for the rational design of future technologies based on this compound.

Aggregation Dynamics:

A central challenge in AlPcCl chemistry is its strong tendency to self-aggregate in solution, particularly in polar solvents like water. scispace.com This aggregation significantly alters its spectroscopic properties and often quenches its photoactivity. scispace.com Future research will use advanced spectroscopic techniques, such as resonance light scattering, combined with computational modeling to understand the thermodynamics and kinetics of this process. Key questions include: How do solvent properties and molecular structure dictate the formation of different aggregate types (e.g., H- vs. J-aggregates)? Can this aggregation be controlled and even harnessed for specific applications?

Photophysical Pathways:

While it is known that AlPcCl can generate reactive oxygen species, the precise quantum yields and the competition between Type I (electron transfer) and Type II (energy transfer to oxygen) photochemical mechanisms under various conditions are not fully understood. researchgate.net Unraveling these intricate excited-state processes through advanced, time-resolved spectroscopy will be essential for optimizing its efficiency in applications like photodynamic therapy and photocatalysis.

Structure-Property Relationships:

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for AlPCCI, and how can researchers ensure reproducibility?

  • Methodological Answer : Follow a stepwise synthesis approach with precise stoichiometric ratios (e.g., solid-state reactions under inert atmospheres). Document parameters such as temperature gradients (e.g., 500–800°C), reaction times (12–48 hours), and precursor purity (>99.9%). Use X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to verify phase purity and elemental composition. Reproducibility requires adherence to protocols in the Materials and Methods section, as outlined in chemistry reporting standards .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine XRD for crystallographic analysis, scanning electron microscopy (SEM) for morphology, and X-ray photoelectron spectroscopy (XPS) for surface composition. For electronic properties, employ UV-Vis spectroscopy for bandgap determination and Hall effect measurements for carrier mobility. Cross-validate results with density functional theory (DFT) simulations to resolve discrepancies .

Advanced Research Questions

Q. How can conflicting data in this compound’s thermal stability studies be systematically resolved?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. Ar). Apply statistical tools like ANOVA to compare datasets and identify outliers. Replicate experiments using independent synthesis batches. Address contradictions by revisiting sample preparation protocols (e.g., annealing duration) and instrumental calibration .

Q. What experimental design strategies optimize this compound’s synthesis parameters for enhanced catalytic performance?

  • Methodological Answer : Use a factorial design of experiments (DoE) to test variables like precursor ratios, sintering temperatures, and doping concentrations. Measure catalytic activity via cyclic voltammetry (CV) and chronoamperometry. Validate results against computational models (e.g., DFT-predicted active sites) to refine synthesis conditions iteratively .

Q. How can researchers assess this compound’s electronic properties while minimizing measurement artifacts?

  • Methodological Answer : Implement Kelvin probe force microscopy (KPFM) for surface potential mapping and impedance spectroscopy for charge transport analysis. Control environmental factors (humidity, temperature) during measurements. Cross-check results with synchrotron-based techniques (e.g., angle-resolved photoemission spectroscopy) to mitigate equipment-specific biases .

Q. What methodologies integrate computational modeling with experimental data to predict this compound’s reactivity?

  • Methodological Answer : Develop hybrid workflows using DFT for electronic structure predictions and machine learning (ML) to correlate synthesis parameters with reactivity metrics (e.g., turnover frequency). Validate models against experimental datasets via leave-one-out cross-validation. Publish raw data and code in repositories like Zenodo to enable peer validation .

Guidance for Rigorous Research Design

  • Evaluating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic and industrial gaps in this compound research. For example, a question addressing this compound’s stability in aqueous electrolytes should cite prior failures in similar compounds .
  • Addressing Reproducibility : Follow the ACS Style Guide for detailed experimental reporting, including error margins (±0.1 eV for bandgap measurements) and instrument specifications (e.g., spectrometer resolution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.